molecular formula C20H21N3O3 B2929928 4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 1903225-29-5

4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one

Cat. No.: B2929928
CAS No.: 1903225-29-5
M. Wt: 351.406
InChI Key: FRRISNSDGADACU-UHFFFAOYSA-N
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Description

4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a pyridine ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Azetidine Moiety: This step may involve the reaction of the pyrrolidinone intermediate with an azetidine derivative, often under nucleophilic substitution conditions.

    Attachment of the Pyridine Ring: The final step could involve the coupling of the azetidine intermediate with a pyridine derivative, possibly through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the pyridine or azetidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(phenyl)pyrrolidin-2-one: Similar structure but with a phenyl group instead of a p-tolyl group.

    4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(m-tolyl)pyrrolidin-2-one: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

The uniqueness of 4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-methylphenyl)-4-(3-pyridin-3-yloxyazetidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-4-6-16(7-5-14)23-11-15(9-19(23)24)20(25)22-12-18(13-22)26-17-3-2-8-21-10-17/h2-8,10,15,18H,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRISNSDGADACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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